

Application Notes and Protocols for Reverse transcriptase-IN-4 in HIV Research

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Compound of Interest

Compound Name: Reverse transcriptase-IN-4

Cat. No.: B12394738

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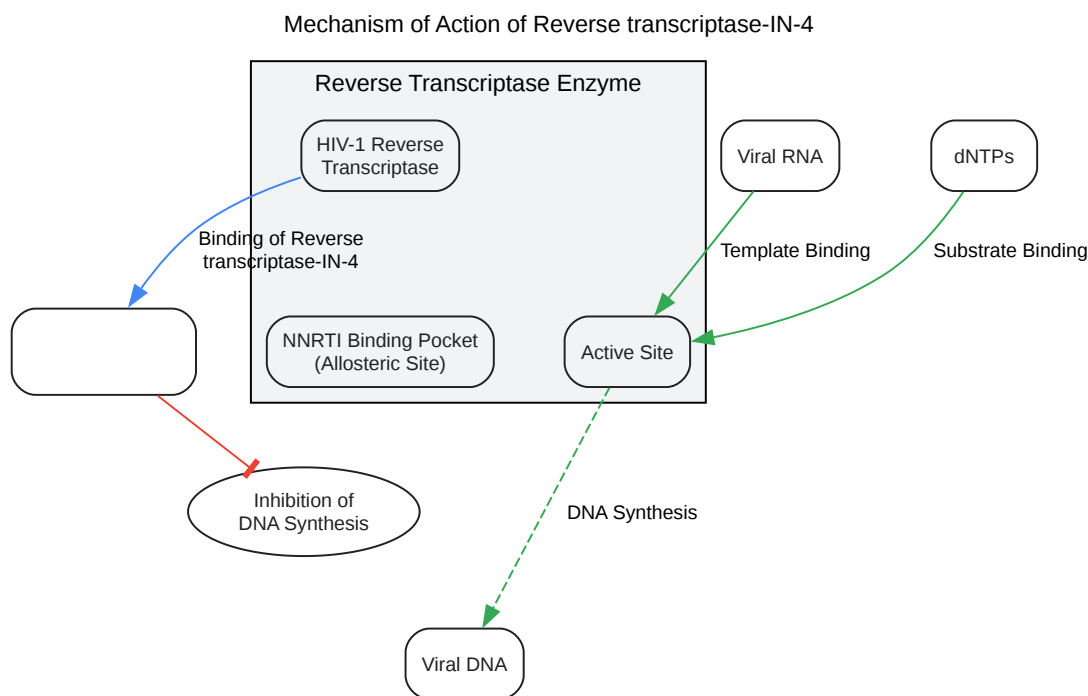
For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase-IN-4, also identified as compound F10, is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] As a critical enzyme in the HIV life cycle, reverse transcriptase (RT) is responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site.[4][5] This binding induces conformational changes that inhibit the enzymatic activity of RT, thereby blocking viral replication.[3] **Reverse transcriptase-IN-4** has demonstrated significant potency against wild-type HIV-1 and certain drug-resistant mutant strains, making it a valuable tool for HIV research and antiviral drug development.[1][2]

Mechanism of Action

Reverse transcriptase-IN-4 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing DNA strand, NNRTIs like **Reverse transcriptase-IN-4** bind to an allosteric site on the enzyme.[4] This binding event alters the enzyme's conformation, thereby disrupting its catalytic function and preventing the conversion of viral RNA to DNA.



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Mechanism of NNRTI Inhibition

Quantitative Data

The antiviral activity and selectivity of **Reverse transcriptase-IN-4** have been quantified in cell-based assays. The following table summarizes the key potency data.

Parameter	Virus/Enzyme	Value	Reference
EC50	Wild-type HIV-1	0.053 μ M	[1][2]
EC50	HIV-1 mutant E138K	0.26 μ M	[1][2]
IC50 (CYP2C9)	Cytochrome P450 2C9	35.8 μ M	[1]
IC50 (CYP2C19)	Cytochrome P450 2C19	27.1 μ M	[1]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

This protocol is designed to determine the effective concentration (EC50) of **Reverse transcriptase-IN-4** required to inhibit HIV-1 replication in a cell culture model.

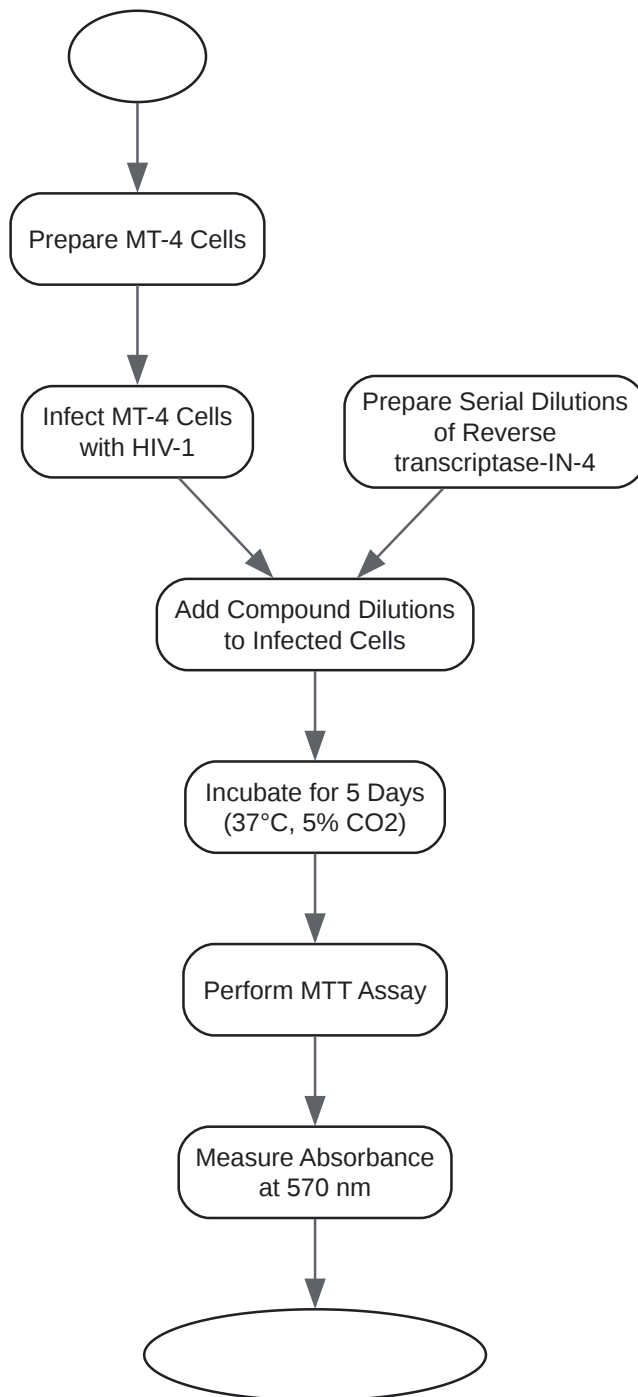
Materials:

- MT-4 cells
- HIV-1 (e.g., IIIB strain for wild-type)
- **Reverse transcriptase-IN-4**
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 96-well microtiter plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- **Cell Preparation:** Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase.
- **Compound Dilution:** Prepare a series of dilutions of **Reverse transcriptase-IN-4** in culture medium.
- **Infection:** In a 96-well plate, mix the MT-4 cells with a predetermined amount of HIV-1 stock.
- **Treatment:** Immediately add the diluted **Reverse transcriptase-IN-4** to the infected cell suspension. Include control wells with infected but untreated cells and uninfected cells.
- **Incubation:** Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
- **MTT Assay:** After incubation, add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Data Analysis:** Solubilize the formazan crystals and measure the absorbance at 570 nm. The EC50 value is calculated by determining the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus.

Workflow for In Vitro Anti-HIV-1 Assay

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Anti-HIV-1 Assay Workflow

Reverse Transcriptase (RT) Activity Assay

This assay directly measures the inhibitory effect of **Reverse transcriptase-IN-4** on the enzymatic activity of purified HIV-1 RT.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Poly(rA)-oligo(dT) template-primer
- [³H]-dTTP (radiolabeled deoxynucleoside triphosphate)
- Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 10 mM MgCl₂, 1 mM DTT)
- **Reverse transcriptase-IN-4**
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation counter

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
- **Inhibitor Addition:** Add varying concentrations of **Reverse transcriptase-IN-4** to the reaction tubes. Include a control with no inhibitor.
- **Enzyme Addition:** Initiate the reaction by adding the purified HIV-1 RT.
- **Incubation:** Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- **Reaction Termination:** Stop the reaction by adding cold TCA. This will precipitate the newly synthesized radiolabeled DNA.

- **Filtration:** Filter the reaction mixture through glass fiber filters. The unincorporated [^3H]-dTTP will pass through, while the precipitated DNA will be retained on the filter.
- **Quantification:** Wash the filters, dry them, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** The amount of incorporated radioactivity is proportional to the RT activity. Calculate the percentage of inhibition for each concentration of **Reverse transcriptase-IN-4** and determine the IC₅₀ value.

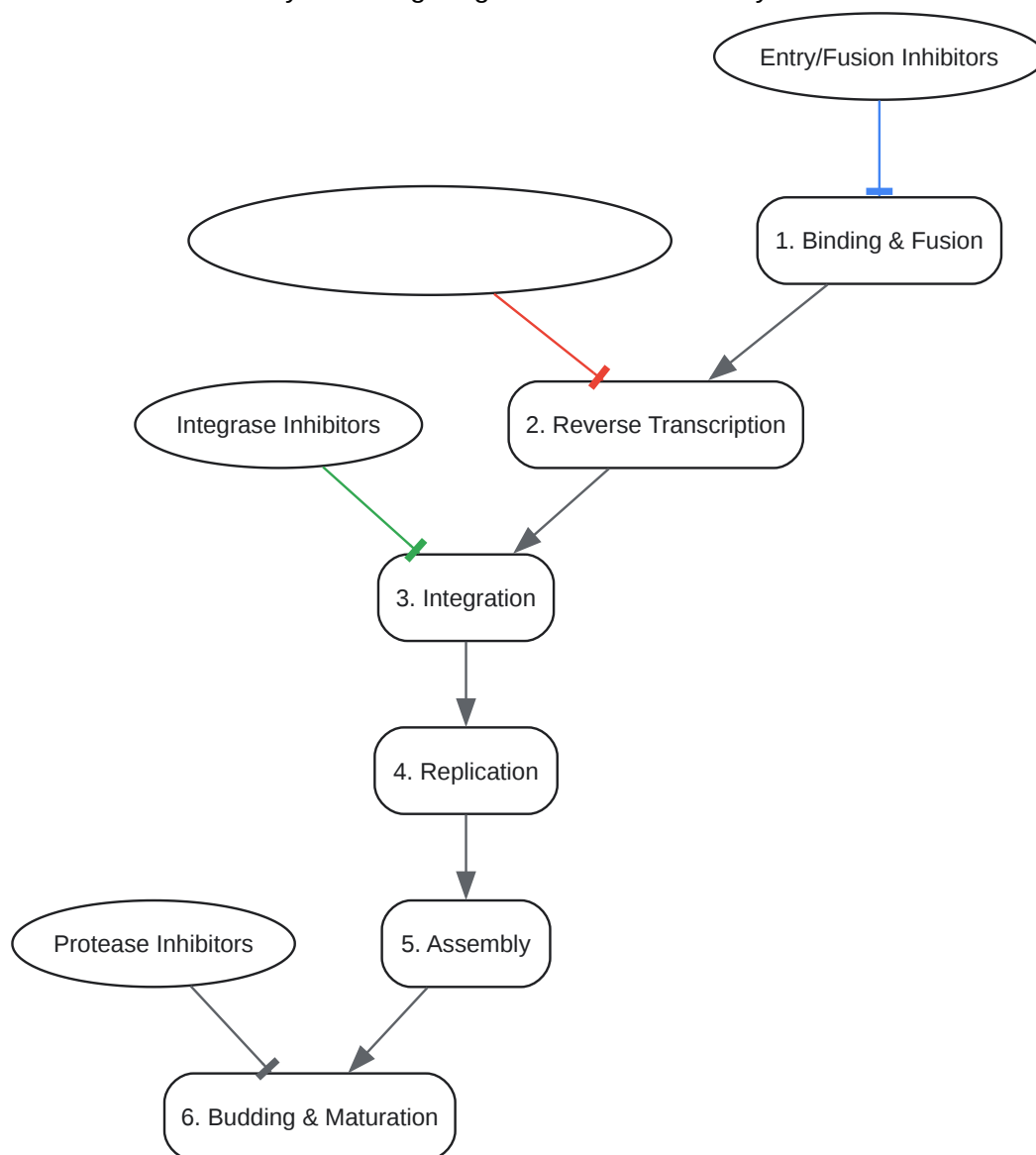
Safety and Handling

Reverse transcriptase-IN-4 is intended for research use only and is not for human or veterinary use.^[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area. In vivo studies in mice have shown that **Reverse transcriptase-IN-4** is well-tolerated at a dose of 1.0 g/kg via oral administration, indicating a good in vivo safety profile with no acute toxicity. ^[1] However, a comprehensive toxicological profile has not been established.

Logical Relationship of HIV Drug Targets

The following diagram illustrates the main targets for anti-HIV drugs within the viral life cycle, with a focus on the role of Reverse Transcriptase Inhibitors.

Key HIV Drug Targets in the Viral Life Cycle

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HIV Life Cycle Drug Targets

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